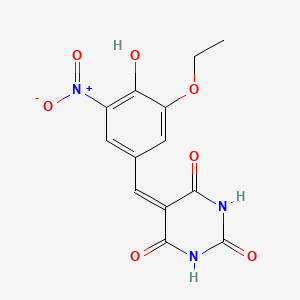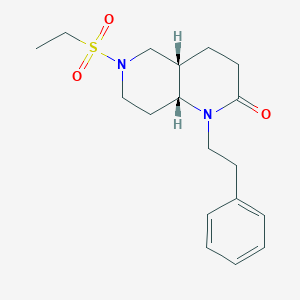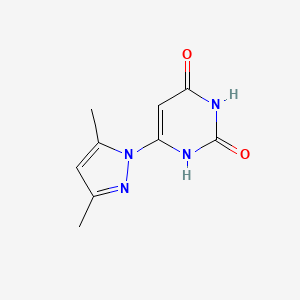![molecular formula C12H16N2OS2 B5499368 N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide, also known as DTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTAA is a derivative of acrylamide and has a unique molecular structure that makes it a promising candidate for further research.
Mecanismo De Acción
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has a unique molecular structure that allows it to interact with various biological molecules. N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide can form covalent bonds with thiol groups in proteins, which can lead to changes in protein structure and function. N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has also been shown to interact with DNA, leading to changes in DNA structure and function.
Biochemical and Physiological Effects:
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in various fields. However, N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide also has some limitations, including its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide. One area of research is the development of new methods for the synthesis of N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide and its derivatives. Another area of research is the investigation of the potential applications of N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide in organic electronics and photodynamic therapy. Additionally, further research is needed to understand the mechanism of action of N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide and its effects on biological molecules.
Métodos De Síntesis
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide can be synthesized using various methods, including the reaction of diethylamine with carbon disulfide followed by the reaction of the resulting product with 2-thiophenecarboxaldehyde. Another method involves the reaction of 2-thiophenecarboxaldehyde with diethylamine followed by the reaction of the resulting product with carbon disulfide. Both methods result in the formation of N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.
Propiedades
IUPAC Name |
(E)-N-(diethylcarbamothioyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS2/c1-3-14(4-2)12(16)13-11(15)8-7-10-6-5-9-17-10/h5-9H,3-4H2,1-2H3,(H,13,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGLLMYYGNXANB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C=CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=S)NC(=O)/C=C/C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(diethylcarbamothioyl)-3-thiophen-2-ylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-9-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5499290.png)
![2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5499296.png)
![2-[3-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-3-oxopropyl]phenol](/img/structure/B5499302.png)
![2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5499313.png)


![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)
![N-isopropyl-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5499382.png)
![9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)

![3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5499398.png)